Lithium tungstate
Description
Structure
2D Structure
Properties
CAS No. |
13568-45-1 |
|---|---|
Molecular Formula |
LiOW |
Molecular Weight |
206.8 g/mol |
IUPAC Name |
dilithium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Li.O.W |
InChI Key |
BAEKJBILAYEFEI-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[O-][W](=O)(=O)[O-] |
Canonical SMILES |
[Li].O=[W] |
Other CAS No. |
13568-45-1 |
Origin of Product |
United States |
Synthesis and Advanced Fabrication Methodologies for Lithium Tungstate
Solid-State Reaction Techniques
Solid-state synthesis is a foundational method for producing ceramic and inorganic powder materials, including lithium tungstate (B81510). This technique involves the high-temperature reaction of solid precursors to form a new, stable solid product.
The conventional solid-state synthesis of polycrystalline lithium tungstate typically involves the reaction between a lithium source, such as lithium carbonate (Li₂CO₃) or lithium oxide (Li₂O), and tungsten trioxide (WO₃). sciopen.comhalide-crylink.com The process begins with weighing the starting powders in stoichiometric ratios. sciopen.com
To ensure a homogeneous reaction, the precursor powders are intimately mixed, often through a process like ball milling, which reduces particle size and increases surface area contact. sciopen.com The mixture is then typically pressed into pellets to facilitate the solid-state reaction and heated in a furnace. sciopen.com The synthesis of this compound can be carried out at 600°C for 6 hours in covered alumina (B75360) crucibles. sciopen.com Another reported method involves a high-temperature solid-state reaction at 950°C for 30 minutes in air. halide-crylink.com These high-temperature conditions provide the necessary energy to overcome the activation barriers for diffusion and reaction in the solid state, leading to the formation of a single-phase polycrystalline Li₂WO₄ product. sciopen.com The resulting material can be used in various applications, including the formation of solid electrolytes for lithium-ion batteries. halide-crylink.com
| Lithium Precursor | Tungsten Precursor | Reaction Temperature | Reaction Time | Reference |
|---|---|---|---|---|
| Li₂CO₃ | WO₃ | 600°C | 6 hours | sciopen.com |
| Li₂CO₃, Li₂WO₄ | H₃BO₃, Li₂WO₄ | 950°C | 30 minutes | halide-crylink.com |
An important application driving the optimization of solid-state synthesis for this compound is in Ultra-Low Temperature Cofired Ceramics (ULTCC). sciopen.comresearchgate.netncn.gov.pl ULTCC technology allows for the cofiring of ceramic substrates with highly conductive metals like silver (Ag) at temperatures below the metal's melting point, reducing energy consumption and costs. ncn.gov.pl Li₂WO₄ is a promising material for ULTCC substrates due to its low dielectric permittivity and ultra-low sintering temperature. sciopen.comsciopen.com
For this application, the solid-state synthesis of Li₂WO₄ is the initial step. sciopen.comresearchgate.net After the primary synthesis at 600°C, the resulting this compound powder is often ball-milled again to achieve a fine particle size. sciopen.com To further lower the sintering temperature and improve properties, low-melting additives or dopants, such as AlF₃–CaB₄O₇ or CuBi₂O₄, may be introduced during this milling step. sciopen.comsciopen.com
The fine, often doped, Li₂WO₄ powder is then used to create a slurry. ncn.gov.pl This slurry, containing the ceramic powder, binders, solvents, and other organic components, is cast into thin, flexible sheets known as "green tapes" using a tape casting technique. sciopen.comncn.gov.pl These green tapes can be cut, stacked, and laminated to form multilayer structures. ncn.gov.pl The final step is a low-temperature heat treatment (sintering) typically between 590°C and 630°C, which burns out the organic components and densifies the ceramic, yielding a robust ULTCC substrate compatible with Ag conductors. sciopen.comsciopen.com The resulting substrates exhibit a dense microstructure and low surface roughness, making them suitable for microwave and terahertz frequency applications. sciopen.comresearchgate.net
| Processing Step | Details | Purpose | Reference |
|---|---|---|---|
| Initial Synthesis | Solid-state reaction of Li₂CO₃ and WO₃ at 600°C. | Produce single-phase Li₂WO₄ powder. | sciopen.com |
| Doping | Addition of AlF₃–CaB₄O₇ or CuBi₂O₄ (3-5%) during ball milling. | Lower sintering temperature and improve feasibility. | sciopen.comresearchgate.net |
| Tape Casting | Creation of a slurry with organic binders and casting into thin sheets. | Fabricate flexible "green tapes". | ncn.gov.pl |
| Sintering | Heat treatment of green tapes at 590–630°C. | Densify the ceramic and co-fire with metal electrodes. | sciopen.comsciopen.com |
Solution-Based Synthesis Approaches
Solution-based methods offer an alternative to high-temperature solid-state reactions, often enabling the synthesis of materials with controlled morphologies and smaller particle sizes at lower temperatures. ontosight.ai
Hydrothermal synthesis is a prominent solution-based technique that utilizes aqueous solutions in sealed, heated vessels (autoclaves) to crystallize materials. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors.
The hydrothermal method has been successfully employed to synthesize a variety of Li-based nanomaterials, indicating its applicability for this compound. researchgate.net Generally, the process involves a lithium ion source, such as lithium hydroxide (B78521) or lithium nitrate, which participates directly in the hydrothermal reaction. mdpi.com For tungsten-based materials, a common precursor is sodium tungstate (Na₂WO₄·2H₂O). chalcogen.roacs.org
In a typical synthesis, aqueous solutions of the metal precursors are mixed and sealed in an autoclave. chalcogen.ro The vessel is then heated to temperatures ranging from 90°C to 240°C for a specific duration, which can be several hours to a full day. chalcogen.roacs.org During this process, hierarchical tungsten oxide structures have been formed by reacting sodium tungstate with an acid like HCl and a chelating agent like oxalic acid. acs.org Similarly, ultrathin tungsten disulfide (WS₂) nanosheets have been prepared by reacting sodium tungstate with thiourea. chalcogen.ro These examples demonstrate the versatility of the hydrothermal method in creating complex tungstate and tungsten-based nanostructures by carefully controlling precursors and reaction conditions. chalcogen.roacs.org This pathway is a viable route for producing nanostructured this compound, offering control over particle size and morphology. ontosight.airesearchgate.net
The microwave-assisted hydrothermal (MHW) method enhances the conventional hydrothermal process by using microwave radiation for heating. This approach leads to remarkably faster reaction times, often reducing synthesis from hours to minutes, and can produce materials with nanostructured morphologies. scientific.netscilit.com While direct reports on MHW synthesis of Li₂WO₄ are scarce, the method has been effectively used for analogous tungstate compounds.
A clear example is the synthesis of antimony tungstate (Sb₂WO₆) nanosheets. mdpi.com In this process, sodium tungstate (Na₂WO₄·2H₂O) and antimony trichloride (B1173362) (SbCl₃) are used as precursors. mdpi.com They are dissolved separately in distilled water, and the solutions are then mixed to form a suspension. mdpi.com This suspension is placed in a microwave hydrothermal synthesizer and heated for a short period, such as 45 to 75 minutes. mdpi.com This rapid, one-step process successfully yields pure, mesoporous Sb₂WO₆ nanosheets. mdpi.com
Similar MHW techniques have been used to produce other tungstates like manganese, cobalt, and cadmium tungstates under environmentally friendly conditions at temperatures around 110-190°C and for times as short as 5 to 20 minutes. scientific.netresearchgate.netscientific.netresearchgate.net The resulting materials are often crystalline, single-phase, and consist of nanoparticles or nanorods. scilit.comresearchgate.net These findings highlight the potential of the MHW method as a time-saving and efficient route to fabricate nanostructured this compound and other complex oxides. scilit.com
| Tungsten Precursor | Antimony Precursor | Solvent | Synthesis Time | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Na₂WO₄·2H₂O | SbCl₃ | Distilled Water | 45-75 minutes | Nanosheets | mdpi.com |
Sol-Gel Methodologies for this compound Composites
The sol-gel method offers a versatile route for synthesizing composite materials at the molecular level, which can enhance the chemical homogeneity of the final products. arxiv.org This technique is particularly advantageous for creating lithium-based composites by providing a uniform mixture of starting materials. arxiv.orgresearchgate.net
In the context of creating composites, the sol-gel process involves the use of a chelating agent that participates in the hydrolysis and condensation reactions of metal-oxide precursors. arxiv.org This action forms M-O-M bridging bonds through chelation between metal ions and the polar functional groups of the agent. arxiv.org For instance, in the synthesis of Li₃VO₄/C composites, organic additives like glucose, malic acid, and tartaric acid have been used as both chelating agents and carbon sources. arxiv.org The choice of the organic additive significantly influences the morphology and crystallite size of the resulting composite. arxiv.org
The general steps for a sol-gel synthesis of a lithium-based composite can be outlined as follows:
Dissolving a chelating agent, such as citric acid, in a solvent like anhydrous ethanol. mdpi.com
Adding the metal precursors, for example, lithium acetate (B1210297) (CH₃COOLi·2H₂O), iron(II) chloride (FeCl₂·4H₂O), and titanium butoxide (Ti(OC₄H₉)₄), in a specific molar ratio. mdpi.com
Continuous stirring to homogenize the solution, followed by heating to form a gel. mdpi.com
Drying the gel to obtain a precursor powder, which is then calcined at a specific temperature under a controlled atmosphere to yield the final composite. mdpi.com
This method allows for the creation of materials with desirable properties, such as mesoporous structures and high surface areas, which can enhance electrochemical activity in applications like lithium-ion batteries. arxiv.org
Single Crystal Growth Techniques
The production of high-quality single crystals is essential for applications that rely on the anisotropic properties of materials. For this compound and its derivatives, the Czochralski method is a prominent technique for growing large, high-quality single crystals.
The Czochralski technique, particularly the low-temperature-gradient Czochralski (LTG-CZ) method, has been successfully employed to grow single crystals of this compound and its solid solutions, such as lithium molybdate (B1676688) tungstates (Li₂W₁₋ₓMoₓO₄). colab.wsacs.orgresearchgate.net This method allows for precise control over the crystal growth process, resulting in crystals with high structural quality.
Key aspects of the Czochralski growth of this compound-based crystals include:
Starting Materials: The process typically begins with high-purity powders of the constituent oxides or carbonates, such as Li₂CO₃ and MoO₃, which are mixed and reacted. aip.org
Growth Process: The crystal is pulled from a melt contained in a crucible, often made of platinum, at a controlled rate (e.g., 2 mm h⁻¹) and rotation speed (e.g., 5 rpm). aip.org The process can be fully automated to ensure reproducibility and quality. aip.org
Doping: The Czochralski method allows for the incorporation of dopants to modify the crystal's properties. For example, molybdenum has been doped into this compound crystals. acs.orgresearchgate.netresearchgate.net
Crystal Characteristics: Crystals grown by this method can reach significant sizes, for example, up to 50 mm in diameter and 1 kg in weight. aip.org They are often colorless and transparent over a wide wavelength range. researchgate.net
Research has shown that single crystals of Li₂W₁₋ₓMoₓO₄ grown by the LTG-CZ technique possess a phenakite structure and exhibit no phase transitions over a wide temperature range, making them promising for specialized applications like cryogenic scintillating bolometers. colab.wsacs.org
| Crystal Composition | Growth Technique | Key Finding | Reference |
| Li₂W₀.₈₅Mo₀.₁₅O₄ | Low-temperature-gradient Czochralski | Phenakite structure, no phase transitions between 190–970 K. colab.ws | colab.ws |
| Li₂W₀.₉Mo₀.₁O₄ | Low-temperature-gradient Czochralski | High thermodynamic stability compared to ZnMoO₄ and CdWO₄. acs.org | acs.org |
| Li₂WO₄ | Low-temperature-gradient Czochralski | No phase transitions in the temperature range of 319-997 K. researchgate.net | researchgate.net |
Thin Film Deposition Techniques
Thin films of this compound and related materials are crucial for various electronic and optical devices. Electron beam evaporation is a physical vapor deposition (PVD) technique used to create these thin layers.
Electron beam evaporation is a PVD method where a high-energy electron beam, generated from a charged tungsten filament, bombards a target material in a high-vacuum environment. frontiersin.orgwikipedia.org This bombardment causes atoms from the target to vaporize. wikipedia.org These vaporized atoms then travel and condense on a substrate, forming a thin film. frontiersin.org
This technique offers high deposition rates, ranging from 0.1 to 100 µm min⁻¹, and allows for the creation of high-density thin films with excellent adhesion to the substrate. frontiersin.orgkorvustech.com
In the context of lithium-containing tungstates, electron beam evaporation has been used to fabricate electrochromic films. For example, xLi₂O-(1−x)WO₃ powders were pressed into targets and used to deposit films on indium tin oxide (ITO) glasses. mdpi.com The process parameters, such as substrate temperature and film thickness, are carefully controlled to optimize the film's properties. mdpi.com Research has shown that doping WO₃ films with Li₂O can significantly improve the coloration and electrochromic properties of the resulting devices. mdpi.com
The system can be configured with multiple crucibles, allowing for the sequential deposition of different material layers without breaking the vacuum. korvustech.com This is particularly useful for creating complex multilayer structures for advanced devices. korvustech.com
| Material System | Deposition Technique | Application | Key Finding | Reference |
| xLi₂O-(1−x)WO₃ | Electron Beam Evaporation | Electrochromic Devices | Li₂O doping in WO₃ films enhances coloration and electrochromic properties. mdpi.com | mdpi.com |
| NiO | Ion-beam assisted electron-beam evaporation | Electrochromic Devices | Columnar nanostructures formed allow for Li⁺ ion transport. iaea.org | iaea.org |
Green Synthesis Principles and Applications in this compound Synthesis
Green synthesis has emerged as an eco-friendly and cost-effective alternative to traditional chemical and physical methods for producing nanoparticles. This approach utilizes biological entities like plants, bacteria, or fungi. iipseries.org Plant extracts, in particular, are advantageous as they are readily available and eliminate the need for expensive culture maintenance. iipseries.org
The principles of green chemistry, such as waste prevention and the use of renewable feedstocks, are central to this methodology. iipseries.org In the synthesis of metal tungstate nanoparticles, plant extracts containing biomolecules like flavonoids can act as reducing and stabilizing agents. scielo.org.bo
For instance, tungsten trioxide (WO₃) nanoparticles have been synthesized using Rhamnus prinoides leaf extract and a sodium tungstate precursor. biointerfaceresearch.com The process typically involves mixing the plant extract with a metal salt solution. The reaction conditions, such as pH and temperature, are controlled to promote the formation of nanoparticles. scielo.org.bo The resulting nanoparticles can then be collected, washed, and calcined.
While direct green synthesis of this compound is an area of ongoing research, the principles have been applied to its constituent metal oxides. For example, lithium nanoparticles (LiNPs) have been synthesized using quercetin, a flavonoid, as a reducing agent for lithium sulfate (B86663). scielo.org.bo The reaction is carried out at a controlled pH and temperature to yield the nanoparticles. scielo.org.bo Similarly, various metal tungstate nanoparticles (e.g., NiWO₄) have been synthesized using plant extracts, demonstrating the versatility of this approach. iipseries.org
This method offers a promising pathway for the environmentally benign production of this compound nanoparticles for various applications, including photocatalysis and antimicrobial agents. iipseries.orgscielo.org.bo
Crystallographic and Structural Investigations of Lithium Tungstate
Polymorphism and Phase Transformations in Lithium Tungstate (B81510)
Lithium tungstate is known to exist in multiple polymorphic forms, each with a unique crystal structure and stability range. These transformations are critical in determining the material's properties and potential applications.
At ambient pressure, this compound typically crystallizes in a rhombohedral phenacite-type structure. d-nb.infocore.ac.uk This structure is characterized by a three-dimensional network of corner-sharing LiO4 and WO4 tetrahedra. researchgate.net Specifically, the salt is composed of tetrahedrally coordinated lithium and tungsten centers bridged by oxides. wikipedia.orgchemkits.eu The W-O bond length is approximately 1.79 Å, while the Li-O bond distance is about 1.96 Å. wikipedia.orgchemkits.eu
While the rhombohedral phase is most common, studies have also reported the formation of a single-phase orthorhombic compound at room temperature in polycrystalline samples prepared via solid-state reaction. capes.gov.br The existence of these different crystalline phases at room temperature highlights the influence of synthesis methods on the resulting crystal structure.
Table 1: Room Temperature Crystalline Phases of this compound
| Phase | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Phenacite-type | Rhombohedral | R3̅ | 3D network of corner-linked LiO₄ and WO₄ tetrahedra. researchgate.net |
| - | Orthorhombic | - | Observed in polycrystalline samples. capes.gov.br |
The application of high pressure induces significant structural transformations in this compound. A notable change is the increase in the coordination number of the tungsten atom. The solid undergoes phase transitions where the coordination geometry at the tungsten center becomes octahedral, meaning each tungsten atom is bonded to six oxygen atoms. wikipedia.orgchemkits.eu For instance, at a pressure of 40 kilobars, this compound adopts a wolframite-related structure. wikipedia.orgchemkits.eu
Further investigations into the Li2O–WO3 system have revealed a series of pressure-dependent polymorphs:
Li2WO4-I (Rhombohedral): Stable at atmospheric pressure. d-nb.info
Li2WO4-II (Tetragonal): Formed at 300 MPa. d-nb.info
Li2WO4-III (Orthorhombic): Prepared above 300 MPa and at a higher temperature than the tetragonal phase. d-nb.info
Li2WO4-IV (Monoclinic): Stable at pressures higher than those for the orthorhombic phase. d-nb.info
These pressure-induced transitions underscore the structural flexibility of this compound and its capacity to adopt denser packing arrangements under compression.
Temperature variations also trigger phase transitions in this compound, with distinct behaviors observed in polycrystalline and single-crystal forms.
In polycrystalline samples of this compound, detailed studies of the dielectric constant as a function of temperature have suggested the occurrence of two phase transitions at approximately 5°C and 100°C. capes.gov.br
In ceramic forms of this compound, a phase transition has been indicated at about 640°C through differential thermal analysis (DTA) studies. researchgate.net
A notable discrepancy exists in the phase transition behavior between polycrystalline and single-crystal this compound. While polycrystalline and ceramic samples exhibit distinct phase transitions at various temperatures, studies on this compound single crystals grown by the low-temperature-gradient Czochralski technique have shown a monotonic temperature dependence of heat capacity in the range of 319-997 K, with no evidence of phase transitions. researchgate.net This suggests that the phase transitions observed in polycrystalline forms might be influenced by factors such as grain boundaries and sample preparation techniques, which are absent in single crystals. The absence of these transitions in single crystals indicates their greater structural stability over a wide temperature range. researchgate.netresearchgate.net
Temperature-Dependent Phase Transitions
This compound is an inorganic compound characterized by the formula Li2WO4. It presents as a white, water-soluble solid and is classified as an orthotungstate, featuring the tetrahedral WO42− anion. wikipedia.org
Rhombohedral and Hexagonal Cell Parameters of this compound
At atmospheric pressure, this compound (Li2WO4-I) adopts a rhombohedral crystal structure belonging to the R-3 space group. d-nb.infomaterialsproject.org This structure can be described using a hexagonal unit cell. The hexagonal crystal family encompasses both hexagonal and rhombohedral lattice systems. wikipedia.org While the rhombohedral unit cell reveals the crystal's 3m symmetry, the hexagonal description is often preferred for its simpler coordinate system. wikipedia.org The lattice parameters for the hexagonal cell of Li2WO4 have been reported as a = b = 14.67 Å and c = 9.77 Å, with angles α = β = 90° and γ = 120°. materialsproject.org Another study reports slightly different hexagonal cell parameters: a = b = 1.4376(1) nm and c = 0.9616(1) nm, with the same angles. d-nb.info
| Parameter | Value (Source materialsproject.org) | Value (Source d-nb.info) |
|---|---|---|
| a (Å) | 14.67 | 14.376 |
| b (Å) | 14.67 | 14.376 |
| c (Å) | 9.77 | 9.616 |
| α (°) | 90.00 | 90.00 |
| β (°) | 90.00 | 90.00 |
| γ (°) | 120.00 | 120.00 |
Tetrahedral Coordination Geometries of Lithium and Tungsten Centers
The crystal structure of this compound consists of lithium and tungsten centers that are tetrahedrally coordinated and bridged by oxygen atoms. wikipedia.org The W6+ cation is bonded to four O2- anions, forming WO4 tetrahedra. materialsproject.org Similarly, the Li+ cations are bonded to four oxygen atoms, creating LiO4 tetrahedra. materialsproject.org In the crystal lattice, these LiO4 tetrahedra share corners with four other LiO4 tetrahedra and four WO4 tetrahedra. materialsproject.org The WO4 tetrahedra, in turn, share corners with eight LiO4 tetrahedra. materialsproject.org
Interatomic Bond Lengths and Angles (e.g., W-O, Li-O Distances and WO4 Tetrahedral Angles)
The interatomic distances within the this compound structure reflect the nature of the chemical bonds. The W-O bond distance is reported as 1.79 Å, a length that suggests multiple bond character. wikipedia.org Another detailed analysis found one shorter W-O bond at 1.81 Å and three longer bonds at 1.82 Å. materialsproject.org The Li-O bond distance is approximately 1.96 Å, indicative of a weaker ionic interaction. wikipedia.org Further investigation has identified two distinct lithium sites. In one, Li-O distances range from 1.97 Å to 2.02 Å. In the second site, there are three shorter Li-O bonds of 1.99 Å and one longer bond of 2.03 Å. materialsproject.org The WO4 tetrahedra in the lattice are known to be highly distorted, which influences the material's vibrational spectra. researchgate.net
| Bond | Distance (Å) (Source wikipedia.org) | Distance (Å) (Source materialsproject.org) |
|---|---|---|
| W-O | 1.79 | 1.81 (x1), 1.82 (x3) |
| Li-O | 1.96 | Site 1: 1.97-2.02 Site 2: 1.99 (x3), 2.03 (x1) |
Crystallization Behavior in Complex Systems
This compound Crystallization in Solid Electrolyte Compositions
The crystallization of this compound is a significant factor in the performance of certain solid-state electrolytes. In Li2O–LiF–Li2WO4–B2O3 systems, the material exhibits an increased tendency for crystallization, predominantly forming the Li2WO4 crystalline phase. The addition of lithium fluoride (B91410) (LiF) to this system can decrease this crystallization ability, which in turn increases the free volume and enhances ionic conductivity. fishersci.fi Conversely, in other applications, amorphous (non-crystalline) this compound is beneficial. When used as a surface modification layer on garnet-type fast ion conductors like Li7La3Zr2O12, a flexible and plastically deformable layer of amorphous this compound can improve the interface between electrolyte grains and between the electrolyte and electrodes, leading to lower impedance and better performance. ereztech.com Furthermore, Li2WO4 serves as an effective sintering aid for other solid electrolyte materials, such as Li1.5Al0.5Ti1.5(PO4)3 (LATP). Its addition significantly lowers the required sintering temperature while increasing the final density and ionic conductivity of the LATP ceramic. wikipedia.org
Structure-Property Relationships: Influence of Crystal Structure on Functional Properties
The functional properties of this compound are intrinsically linked to its crystal structure. The arrangement of WO4 tetrahedra is a key determinant of its characteristics. For instance, the structure of the WO3 host material plays a crucial role in the thermodynamics and kinetics of lithium intercalation, a fundamental process in battery applications. wikipedia.org The specific crystal structure and composition of niobium tungsten oxides, which share structural motifs with this compound, directly influence properties like capacity, Li-ion diffusivity, and charge-discharge profiles in battery anodes. sciopen.com In solid electrolytes, the ability to control the crystallinity of Li2WO4 is vital; reducing its crystallization can enhance ionic conductivity. fishersci.fi The thermodynamic stability and lattice enthalpies of Li2W1–xMoxO4 single crystals, used for scintillating cryogenic bolometers, have been shown to have a linear relationship with structural tolerance factors, with stability increasing as the factor approaches one. materialsproject.org
Advanced Spectroscopic and Characterization Techniques for Lithium Tungstate
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone for probing the molecular and lattice dynamics of lithium tungstate (B81510). Techniques like Raman and Infrared (IR) spectroscopy offer detailed information about the vibrational modes within the tungstate structure.
Raman Spectroscopy of Lithium Tungstate
Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of materials. nist.gov In the context of tungstates, it provides detailed information on the internal vibrations of the [WO4]2- tetrahedral units and the external lattice modes involving the motion of these units and the lithium cations. scispace.com
The Raman spectrum of tungstates with a scheelite structure, such as some forms of this compound, can be interpreted based on the C4h point group. scispace.comnih.gov Group theoretical analysis predicts 13 Raman-active vibrations for this structure. scispace.comnih.gov These vibrations are categorized into internal modes of the tungstate (WO4) groups and external lattice modes. scispace.com
A key aspect of Raman analysis is the use of polarized light on single crystals, which allows for the unambiguous assignment of vibrational modes to their respective symmetry species (e.g., Ag, Bg, and Eg). nist.govnih.gov For instance, the symmetric stretching mode ν1(Ag) of the WO4 tetrahedron is typically observed at a high frequency, around 900 cm-1. nih.gov The antisymmetric stretching (ν3) and bending (ν4) modes often split into components with different symmetries (Bg and Eg). nih.gov
The following table summarizes typical Raman active modes observed in scheelite-type tungstates:
| Vibrational Mode | Symmetry Species | Approximate Wavenumber (cm⁻¹) for PbWO₄ |
| Symmetric Stretch (ν₁) | A_g | ~900 |
| Antisymmetric Stretch (ν₃) | B_g, E_g | ~764 (B_g), ~748 (E_g) |
| Bending (ν₄) | B_g, E_g | ~348 (B_g), ~353 (E_g) |
| Lattice Modes | A_g, B_g, E_g | < 300 |
Data sourced from studies on lead tungstate (PbWO₄), which has a similar scheelite structure and provides a reference for understanding the vibrational modes in tungstates. nih.gov
Studies on various tungstate crystals have shown that materials like barium tungstate and strontium tungstate are highly efficient for stimulated Raman scattering (SRS), with this compound crystals also being considered for transient SRS applications due to their high integral Raman scattering cross-sections. optica.org
Infrared (IR) Spectroscopy of this compound
Infrared (IR) spectroscopy is complementary to Raman spectroscopy and probes vibrational modes that induce a change in the dipole moment of the molecule. microbenotes.com For tungstates with a scheelite structure, group theory predicts several IR-active modes. uliege.be The analysis of IR spectra helps in understanding the internal stretching and bending vibrations of the WO4 tetrahedra, as well as external lattice modes. uliege.be
In a study of the LiI-Li2WO4 system, Fourier Transform Infrared (FTIR) spectroscopy revealed the interaction between the components, evidenced by the appearance of a new band at 1505 cm⁻¹, suggesting the formation of a new phase that facilitates ionic conduction. researchgate.net In other tungstate systems, IR spectroscopy has been used to identify the characteristic vibrations of W-O bonds within WO6 octahedra or WO4 tetrahedra. core.ac.ukresearchgate.net For example, in nickel tungstate (NiWO4) with a wolframite (B13744602) structure, strong vibrations corresponding to the W-O stretching of the WO6 octahedra are observed. core.ac.uk For barium tungstate (BaWO4) with a scheelite structure, strong vibrations at 924 and 330 cm-1 are assigned to the W-O stretching of the WO4 tetrahedra. core.ac.uk
The following table presents a summary of IR active modes for scheelite-type tungstates:
| Vibrational Mode Type | Symmetry Species |
| Internal Stretching (ν₃) | A_u, E_u |
| Internal Bending (ν₂, ν₄) | A_u, E_u |
| External Rotational | E_u |
| External Translational | A_u, E_u |
This table is based on the group theoretical analysis for the scheelite structure. uliege.be
Group Theoretical Analysis of Vibrational Modes in Tungstates
Group theoretical analysis is a mathematical framework used to predict the number and symmetry of vibrational modes in a crystal. lehigh.edu For tungstates, the analysis depends on the crystal structure (e.g., scheelite, wolframite, or other symmetries).
For tungstates with the scheelite structure (space group I4₁/a - C₄ₕ⁶), the irreducible representation of the vibrational modes at the center of the Brillouin zone (Γ point) is given by: Γ = 3Ag + 5Bg + 5Eg + 4Au + 5Eu + 3Bu nih.govuliege.be
The modes are classified as follows:
Raman Active: 3Ag + 5Bg + 5Eg (13 modes) scispace.comnih.gov
Infrared Active: 4Au + 5Eu (9 modes) uliege.be
Acoustic Modes: 1Au + 1Eu uliege.be
Silent (Inactive): 3Bu uliege.be
The internal vibrations of the tetrahedral WO4 units, which have Td symmetry in their free state, split into different modes in the crystal lattice due to the lower site symmetry (S4) and the factor group symmetry (C4h). nih.govlehigh.edu The correlation between the irreducible representations of the free ion, the site group, and the factor group allows for the detailed assignment of the observed Raman and IR bands. scispace.comnih.gov
X-ray and Electron Diffraction Techniques
Diffraction techniques are indispensable for determining the crystal structure, phase purity, and morphology of this compound.
X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Degree of Crystallization
X-ray diffraction (XRD) is a primary technique for characterizing crystalline materials. govinfo.gov It is used to identify the crystal phases present in a sample, determine the degree of crystallinity, and calculate lattice parameters. d-nb.infojournalijar.com
Phase Identification: XRD patterns are unique fingerprints for crystalline compounds. By comparing the experimental diffraction pattern of a this compound sample with standard patterns from databases like the International Centre for Diffraction Data (ICDD), the phases present can be identified. d-nb.info For example, XRD has been used to confirm the formation of single-phase Li2WO4, as well as other phases in the Li2O–WO3 system like Li2W2O7 and Li4WO5. d-nb.info In studies involving this compound as a sintering aid for other materials, XRD can identify the primary phase and any secondary or impurity phases that may form, such as WO3. d-nb.inforesearchgate.net
Crystallinity and Degree of Crystallization: The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity. acs.org Broad peaks suggest an amorphous or poorly crystalline material, while sharp, well-defined peaks indicate a highly crystalline structure. acs.orgresearchgate.net The degree of crystallinity can be estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity, which includes the broad hump from any amorphous content. acs.org The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. journalijar.comdoi.org
The table below shows an example of how XRD can be used to track phase changes in a material system. In a study on LATP with LWO as a sintering aid, XRD revealed the evolution of phases with increasing LWO content.
| Sample | Major Phase Identified | Minor/Impurity Phases Identified |
| LATP (no LWO) | LATP (NaSICON structure) | LiTiPO₅, Al(PO₄) |
| LATP + 9 wt.% LWO | LATP (NaSICON structure) | WO₃ |
Data sourced from an investigation of this compound as a sintering aid for LATP. d-nb.info
Electron Microscopy for Morphological and Microstructural Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of the material's surface morphology and internal microstructure. jeolusa.com
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography, particle size and shape, and the distribution of grains and voids in a material. jeolusa.comresearchgate.net In the analysis of this compound and related materials, SEM can reveal the morphology of synthesized particles, such as the nanosheet-like structure of antimony tungstate or the rod-shaped particles of manganese tungstate. mdpi.comrsc.org When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental mapping, helping to identify the distribution of different phases and elements at the microscale. d-nb.infoedax.com For instance, in LATP sintered with this compound, SEM images showed distinct grey areas corresponding to the LATP phase and brighter areas at the grain boundaries identified as a tungsten-rich phase. d-nb.inforesearchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the observation of nanostructures, crystal defects, and lattice fringes. jeolusa.comnih.gov High-resolution TEM (HRTEM) can directly visualize the atomic planes within a crystal, providing information about crystallinity and crystallographic orientation at the nanoscale. mdpi.comsemanticscholar.org For example, HRTEM has been used to observe the interplanar spacing in tungstate nanosheets, confirming their crystalline nature. mdpi.com Selected Area Electron Diffraction (SAED), a technique available in TEM, produces diffraction patterns from very small regions of the sample, which can be used to determine the crystal structure of individual nanoparticles. mdpi.com TEM is particularly crucial for characterizing nanostructured materials, such as the triangle-shaped cerium tungstate nanoparticles with sizes around 50 nm. semanticscholar.org It has also been used to confirm the engulfment of tungstate nanoparticles within cells. nih.gov
| Technique | Information Obtained | Example Application for Tungstates |
| SEM | Surface morphology, particle size and shape, grain boundaries, voids. | Observing grain structure and the location of WO₃ at grain boundaries in LATP-LWO composites. d-nb.info |
| EDS (in SEM) | Elemental composition and mapping. | Identifying Ti, Al, and P in LATP grains and W in secondary phases. d-nb.info |
| TEM | Nanostructure, particle morphology, lattice defects. | Visualizing the rod-like morphology and growth direction of MnWO₄ nanoparticles. rsc.orgmpg.de |
| HRTEM | Lattice fringes, interplanar spacing, crystallinity at the nanoscale. | Measuring the interplanar spacing of 3.3 Å in Sb₂WO₆ nanosheets. mdpi.com |
| SAED | Crystal structure of nanoparticles. | Confirming the polycrystalline nature of Sb₂WO₆ nanosheets. mdpi.com |
Photoelectron Spectroscopy
Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the elemental composition and electronic state of materials. thermofisher.com By irradiating a sample with photons and analyzing the kinetic energy of the emitted photoelectrons, detailed information about the material's surface chemistry can be obtained. thermofisher.comrockymountainlabs.com
X-ray Photoelectron Spectroscopy (XPS) is a quantitative analytical technique that provides information on the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nm of a material's surface. thermofisher.comcarleton.edu The technique works by irradiating a surface with X-rays, causing the emission of core-level electrons. thermofisher.com The binding energy of these photoelectrons is characteristic of the element and its chemical environment, a phenomenon known as a chemical shift. carleton.eduneware.net
For this compound (Li₂WO₄), XPS analysis confirms the presence of lithium, tungsten, and oxygen. The binding energies for the core levels of these elements provide insight into their oxidation states. Analysis of a single crystal of Li₂WO₄, using adventitious carbon for charge referencing, reveals the specific binding energies associated with the compound. xpsdatabase.net Small shifts in these binding energies can indicate changes in the chemical bonding environment. carleton.edu
Detailed analysis of high-resolution spectra for each element allows for precise chemical state identification. neware.net For instance, the binding energy for the Li 1s peak in this compound is recorded at 55.1 eV. xpsdatabase.net This technique is crucial for studying the surface chemistry of materials used in energy storage, such as lithium-ion batteries, where it helps in understanding electrode surfaces and the solid-electrolyte interphase (SEI). rockymountainlabs.comthermofisher.com
| Element | Orbital | Binding Energy (eV) | Reference Compound |
|---|---|---|---|
| Lithium (Li) | 1s | 55.1 | Li₂WO₄ |
| Tungsten (W) | 4f₇/₂ | Not specified in results | Li₂WO₄ |
| Oxygen (O) | 1s | Not specified in results | Li₂WO₄ |
Table 1: Representative XPS binding energy for this compound. Data sourced from The International XPS Database. xpsdatabase.net
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique analogous to XPS but uses lower-energy ultraviolet photons, typically from a He-discharge lamp (He I at 21.2 eV or He II at 40.8 eV). arxiv.orgscientaomicron.com This lower energy probes the valence band region, providing detailed information about the electronic structure, density of states, and work function of the material. pppl.govgrimmgroup.net Since valence electrons are involved in chemical bonding, UPS offers critical insights into the bonding characteristics of a material. pppl.govgrimmgroup.net
UPS analysis measures the kinetic energy of photoelectrons emitted from the outermost valence shells. pppl.gov This allows for the determination of the valence band maximum and the Fermi level energy. grimmgroup.net While specific UPS spectral data for this compound were not available in the provided search results, the technique is broadly applied to characterize semiconductor and oxide materials. arxiv.orggrimmgroup.net For tungstate compounds in general, UPS can elucidate the contributions of tungsten and oxygen orbitals to the valence band structure. The combination of UPS with UV-Vis spectroscopy can provide a comprehensive energy level diagram for a material, positioning the valence and conduction band edges on an absolute energy scale. grimmgroup.net
Thermal Analysis
Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. scielo.org.co These methods are used to characterize materials by identifying phase transitions, thermal stability, and decomposition behavior. mat-cs.comnetzsch.com
Differential Thermal Analysis (DTA) is a thermoanalytical technique where the temperature difference between a sample and an inert reference material is monitored as they are heated or cooled at a controlled rate. mat-cs.comfilab.fr This method is highly sensitive for detecting thermal events such as melting, crystallization, and solid-state phase transitions, which manifest as endothermic (heat absorbing) or exothermic (heat releasing) peaks on the DTA curve. mat-cs.comfilab.fr
DTA studies on this compound have been performed to investigate its phase behavior at elevated temperatures. One study on a Li₂WO₄ compound prepared by a solid-state method reported an endothermic peak at 500 K (227 °C), indicating the presence of a phase transition. ingentaconnect.com In another investigation, DTA was used to study the thermal effects in Li₂WO₄ green tapes during heating up to 800 °C, helping to determine changes related to phase transitions. sciopen.comresearchgate.net This technique is valuable for establishing the thermal processing windows and operational limits of materials. dal.ca
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. valipod.comsu.edu.pk TGA is a fundamental technique for determining the thermal stability and composition of materials by detecting mass loss due to processes like decomposition, dehydration, or oxidation, and mass gain from processes like absorption. valipod.comcovalentmetrology.com
For this compound-based materials, TGA has been used to assess their thermal behavior. A study on Li₂WO₄ green tapes involved TGA to monitor mass changes up to 800 °C. sciopen.comresearchgate.net The resulting TGA curve, along with its derivative (DTG), helps to pinpoint the temperatures at which significant mass loss occurs, corresponding to the removal of organic binders or decomposition events. sciopen.comresearchgate.net Generally, a material is considered thermally stable in a temperature range where its TGA curve shows negligible mass change. su.edu.pk This analysis is critical for evaluating the upper-temperature limits of materials and understanding their degradation mechanisms. netzsch.comresearchgate.net
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It provides quantitative information about thermal events, including the measurement of heat capacity (Cₚ). colab.ws
The heat capacity of single-crystal this compound (Li₂WO₄) and its molybdenum-doped variants has been extensively studied using DSC. Measurements on a pure Li₂WO₄ single crystal, grown by the low-temperature-gradient Czochralski technique, were conducted for the first time in the temperature range of 319–997 K. researchgate.netresearchgate.net The results showed a monotonic temperature dependence of the heat capacity, with no anomalies that would suggest a phase transition in this range. researchgate.netresearchgate.netdntb.gov.ua This finding is significant for applications that require high thermal stability. colab.ws
Similarly, studies on molybdenum-doped this compound single crystals (e.g., Li₂W₀.₉Mo₀.₁O₄ and Li₂W₀.₈₅Mo₀.₁₅O₄) also showed no evidence of phase transitions in the investigated temperature ranges (e.g., 190-970 K). colab.wsresearchgate.net The temperature dependence of the heat capacity for these materials has been accurately described by polynomial equations. colab.wsresearchgate.net
| Material | Technique | Temperature Range (K) | Key Finding |
|---|---|---|---|
| Li₂WO₄ | DTA | Ambient - 500 K | Endothermic peak at 500 K suggests a phase transition. ingentaconnect.com |
| Li₂WO₄ Single Crystal | DSC | 319 - 997 K | No phase transitions observed; monotonic heat capacity. researchgate.netresearchgate.net |
| Li₂W₀.₉Mo₀.₁O₄ Single Crystal | DSC | 319 - 910 K | No phase transitions; Cₚ(T) = 41.253 + 0.41785T - 4.6786x10⁻⁴T² + 1.9945x10⁻⁷T³. researchgate.net |
| Li₂W₀.₈₅Mo₀.₁₅O₄ Single Crystal | DSC | 190 - 970 K | No phase transitions observed. colab.ws |
| Li₂WO₄ Green Tape | DTA/TGA | 293 - 1073 K (20 - 800 °C) | Analysis of thermal effects and mass changes during heating. sciopen.comresearchgate.net |
Table 2: Summary of Thermal Analysis Findings for this compound and its Variants.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Defect Studies in Lithium Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local structure and dynamics of lithium ions within materials. liverpool.ac.uk For lithium-containing systems like this compound, ⁷Li NMR is particularly valuable due to the high natural abundance (92.5%) and significant receptivity of the ⁷Li nucleus. ualberta.ca This technique can provide detailed information about the coordination environments of lithium ions and help in the identification of structural defects. rsc.org
In the context of materials science, solid-state NMR is instrumental in characterizing both the structure and the movement of ions. liverpool.ac.ukresearchgate.net For instance, in complex oxides, NMR can distinguish between different lithium environments, which is crucial for understanding ion mobility and the impact of defects on material properties. researchgate.netrsc.org Studies on related lithium-containing oxides have demonstrated the ability of ⁷Li NMR to resolve crystallographically distinct lithium sites, even those with very similar chemical shifts. ualberta.ca The analysis of NMR spectra, often aided by computational methods like density-functional theory, allows for the assignment of specific resonances to particular lithium coordinations. ualberta.ca
Furthermore, two-dimensional NMR techniques, such as exchange spectroscopy (EXSY), can be used to investigate the dynamics of lithium ion hopping between different sites. ualberta.caresearchgate.netrsc.org This provides direct insight into the pathways and mechanisms of ionic conduction. The relaxation time constants, T₁ and T₂, derived from NMR experiments, offer additional information on the strength of Li⁺ binding in its local environment. researchgate.netrsc.org While specific NMR studies focusing solely on this compound are not extensively detailed in the provided results, the principles and applications in analogous lithium-based materials underscore its potential for elucidating the local structure and defect chemistry in Li₂WO₄. liverpool.ac.ukrsc.orgresearchgate.netrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Species Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for investigating electronic transitions in materials by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netshu.ac.uk The absorption of photons promotes electrons from a ground state to a higher energy excited state. uobabylon.edu.iq In the context of materials like this compound, this corresponds to the excitation of valence electrons, providing information about the material's electronic structure and optical band gap. researchgate.net
The absorption of UV or visible light in molecules is typically associated with specific functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.ukuobabylon.edu.iq The resulting spectrum displays absorption bands that can be correlated with these electronic transitions. shu.ac.uk For semiconductors, UV-Vis spectroscopy is a convenient method to estimate the optical band gap by analyzing the electronic transitions between the valence and conduction bands. researchgate.net
While detailed UV-Vis spectra specifically for pure this compound are not provided in the search results, the technique is broadly applicable to inorganic compounds. For example, in studies of related polyoxometalates, UV-Vis spectroscopy is used to monitor changes in the oxidation state of the metal centers, which is reflected in the electronic absorption spectra. nih.gov It can also be employed for in-situ monitoring of chemical reactions, allowing for the tracking of different species as they form and disappear. spectroscopyonline.commdpi.com This capability is valuable for understanding reaction mechanisms and kinetics in systems involving tungstate species.
Mass Spectrometry for Vapor Phase Analysis (e.g., Knudsen Effusion)
Mass spectrometry is a critical analytical technique for identifying and quantifying species in the vapor phase. When combined with a Knudsen effusion cell, it becomes a powerful tool for studying the high-temperature vaporization behavior and thermodynamics of materials like this compound. researchgate.netconfex.com The Knudsen effusion method involves heating a sample in a cell with a small orifice, allowing the effusing vapor to be analyzed by a mass spectrometer. researchgate.net
Research has shown that this compound evaporates primarily as molecular Li₂WO₄(g) when heated in the temperature range of 1200–1800 K. researchgate.net This indicates that the compound is stable in the gas phase under these conditions. The heat of dissociation for Li₂WO₄(g) into Li₂O(g) and WO₃(g) has been determined to be 132 ± 5 kcal/mole. researchgate.net
In contrast, studies on related compounds like lithium tungsten bronzes (LiₓWO₃) revealed that they disproportionate to form this compound at temperatures between 800-1000°C, and it is the vaporization of this newly formed this compound that dominates the process. osti.gov This finding highlights the stability of the Li₂WO₄ molecule in the vapor phase. The Knudsen effusion mass spectrometry (KEMS) technique is also instrumental in determining thermodynamic properties such as vapor pressures and enthalpies of sublimation. confex.comresearchgate.net
Table 1: Vaporization Data for this compound Interactive table coming soon.
In Situ Characterization Methods for Dynamic Processes (e.g., in situ Raman, in situ TEM for electrochemical reactions)
In situ characterization techniques are indispensable for observing the dynamic structural and chemical changes in materials as they occur, particularly during electrochemical processes. cip.com.cnrsc.orgustb.edu.cnsciengine.com These methods provide real-time information that is often lost in ex situ (post-mortem) analysis. ustb.edu.cn
In situ Raman Spectroscopy is a non-destructive technique that probes the vibrational modes of a material, which are sensitive to changes in chemical bonding, crystal structure, and the valence state of ions. aimspress.com It is widely used to study the structural evolution of electrode materials in lithium-ion batteries during charging and discharging. aimspress.comfrontiersin.org For instance, it can track the insertion and de-insertion of lithium ions, identify phase transitions, and monitor the formation of interfacial layers like the solid electrolyte interphase (SEI). aimspress.comxmu.edu.cn The technique can be applied to investigate the short-range structural order and degradation mechanisms in real-time. aimspress.com
In situ Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution, enabling the direct observation of morphological and structural changes at the nanoscale and even atomic level during electrochemical reactions. cip.com.cnresearchgate.netncepu.edu.cnnih.gov In the context of lithium-ion batteries, in situ TEM can visualize processes such as the lithiation/delithiation of electrode materials, the formation and growth of dendrites, and the evolution of the electrode-electrolyte interface. cip.com.cnresearchgate.netncepu.edu.cnnih.gov Different experimental setups, such as open-cell and liquid-cell configurations, allow for the study of these dynamic processes within the vacuum of the electron microscope. researchgate.netnih.gov These direct observations are crucial for understanding failure mechanisms and for designing more robust battery materials. cip.com.cnncepu.edu.cn
While specific in situ Raman and TEM studies focused exclusively on this compound as a primary electrode material are not extensively covered in the provided results, the application of these techniques to a wide range of battery materials demonstrates their critical role in advancing the understanding of electrochemical systems. aimspress.comfrontiersin.orgiphy.ac.cndiva-portal.org
Electrochemical Phenomena and Ionic Transport in Lithium Tungstate Systems
Lithium Ion Conductivity Mechanisms
The movement of lithium ions within a material is fundamental to its function as an electrolyte. In lithium tungstate (B81510) systems, this conductivity is influenced by several factors, most notably temperature and the material's physical structure.
The ionic conductivity of lithium tungstate, like many other ionic conductors, is highly dependent on temperature. As temperature increases, the mobility of lithium ions within the crystal lattice generally increases, leading to higher ionic conductivity. This relationship is often described by the Arrhenius equation, which relates ionic conductivity to the activation energy—the minimum energy required for an ion to move from one site to another within the lattice.
In some lithium compounds, the high-temperature stable form, just below the melting point, can exhibit activation energies for conductivity comparable to those of molten salts, in the range of 0.2-0.3 eV. chinayyhg.com For certain garnet-type ceramic electrolytes, activation energies can range from 0.47 eV to 0.60 eV. mdpi.com The transport mechanism is typically a hopping type, where lithium ions jump between available sites in the crystal structure. chinayyhg.com
The microstructure of a material, which includes factors like grain size, porosity, and the presence of secondary phases, plays a critical role in its ionic transport properties. byu.edubyu.edunih.gov Sintering, a high-temperature process used to form dense ceramic materials, significantly affects this microstructure.
The conditions during sintering, such as temperature and duration, can be optimized to enhance ionic conductivity. researchgate.net For instance, in garnet-type electrolytes, optimizing the sintering temperature can lead to a minor increase in ceramic density and a corresponding improvement in ionic conductivity. iphy.ac.cn However, excessively high sintering temperatures (above 1200 °C for some garnets) can lead to the formation of undesirable phases and a decrease in density, which is detrimental to conductivity. iphy.ac.cn
The addition of sintering aids, such as this compound itself, can be a strategic approach to control the microstructure. These aids can lower the required sintering temperature, leading to smaller, more uniform grain sizes and better connectivity between grains, which in turn enhances the total lithium-ion conductivity. iphy.ac.cnnih.govacs.org The relationship between microstructural features and ionic conductivity can be strong; for example, a high density of cracks within the material has been shown to have a strong negative correlation with ionic conductivity. researchgate.net
Role of this compound in Solid-State Electrolytes
One of the most promising applications of this compound is as a sintering aid for other solid-state electrolyte materials, such as Li₁.₅Al₀.₅Ti₁.₅(PO₄)₃ (LATP). researchgate.netd-nb.infokaust.edu.sa LATP is a well-known solid-state lithium-ion conductor, but it typically requires high sintering temperatures (at least 950°C) to achieve sufficient density for practical use. researchgate.netd-nb.info Such high temperatures can lead to undesirable chemical reactions and mechanical degradation. researchgate.net
With a relatively low melting point of 742°C, this compound can act as a liquid-phase sintering aid. nih.govacs.orgresearchgate.netd-nb.info When added to LATP powder, it melts at a lower temperature than the LATP itself, facilitating the densification process at significantly reduced temperatures. researchgate.netd-nb.info For example, with the addition of 5 wt.% of Li₂WO₄, LATP can reach relative densities of 90-95% at temperatures as low as 775°C. researchgate.netd-nb.infokaust.edu.sa At 800°C, LATP with 5-7 wt.% Li₂WO₄ can achieve a relative density of 97.2%. researchgate.netd-nb.infokaust.edu.sa
This enhanced densification directly contributes to improved ionic conductivity. The ionic conductivity of LATP containing Li₂WO₄ is generally higher than that of pure LATP sintered at the same temperature. researchgate.netd-nb.info For instance, LATP with 7 wt.% Li₂WO₄ sintered at 825°C exhibits a high ionic conductivity of 4.4 × 10⁻⁴ S/cm. researchgate.netd-nb.infokaust.edu.sa The use of Li₂WO₄ as a sintering aid not only reduces the processing temperature but also enhances the density and ionic conductivity of LATP, making it a highly promising approach for developing LATP-based solid-state batteries. researchgate.netd-nb.info
| LATP Composition | Sintering Temperature (°C) | Relative Density (%) | Ionic Conductivity (S/cm) | Reference |
|---|---|---|---|---|
| Pure LATP | 950 | ~90 | - | researchgate.netd-nb.info |
| LATP + 5 wt.% Li₂WO₄ | 775 | 90-95 | - | researchgate.netd-nb.info |
| LATP + 5-7 wt.% Li₂WO₄ | 800 | 97.2 | - | researchgate.netd-nb.info |
| LATP + 7 wt.% Li₂WO₄ | 825 | - | 4.4 × 10⁻⁴ | researchgate.netd-nb.info |
Beyond its role as a sintering aid, this compound is also incorporated as a direct component in glass-ceramic electrolytes and as a surface modification layer to improve performance.
In the Li₂O–LiF–Li₂WO₄–B₂O₃ glass-ceramic system, the inclusion of Li₂WO₄ contributes to the formation of solid electrolytes with increased crystallization ability. halide-crylink.com The introduction of lithium fluoride (B91410) (LiF) alongside this compound in a lithium borate (B1201080) glass matrix can significantly enhance ionic conductivity. aba-brno.cz For example, a composition of 60Li₂O–10LiF–10Li₂WO₄–20B₂O₃ exhibits a high ionic conductivity of 1.74 × 10⁻⁶ S/cm at room temperature, which is a notable improvement over similar compositions without LiF. halide-crylink.comresearchgate.netresearchgate.net This enhancement is attributed to the presence of fluoride ions, which can increase the amorphous nature of the solid electrolyte, creating more favorable pathways for lithium-ion migration. aba-brno.cz
Electrochemical Performance in Lithium-Ion Battery Components
This compound and related tungsten compounds are being investigated for their potential to enhance the electrochemical performance of various components in lithium-ion batteries, particularly cathode materials.
Tungsten-doping in Ni-rich cathode materials, such as LiNi₀.₈₈Co₀.₀₉Al₀.₀₃O₂ (NCA), has been shown to improve cycling stability. nih.gov For example, a 1.0 mol% tungsten-doped NCA cathode delivered a capacity of 173.5 mAh g⁻¹ after 100 cycles at a 1C rate, which corresponds to 95.2% of its initial capacity. nih.gov This improvement is attributed to the suppression of impedance increase and the prevention of structural collapse during cycling. nih.gov
Similarly, modifying LiNi₁/₃Co₁/₃Mn₁/₃O₂ (NMC) cathodes with tungsten compounds can reduce residual lithium compounds on the surface and form a protective layer of materials like tungsten oxide and this compound. ncepu.edu.cn This layer can slow down the undesirable reactions between the cathode and the electrolyte and facilitate lithium-ion diffusion. ncepu.edu.cn
In lithium-rich manganese-based cathodes, a Li₂WO₄ coating can significantly improve the rate performance and reduce the voltage decay during cycling. enpress-publisher.com A 5% Li₂WO₄ coating on a Li₁.₂Mn₀.₅₁Al₀.₀₃Ni₀.₁₃Co₀.₁₃O₂ cathode resulted in a capacity retention rate of 78% after 300 cycles at a current density of 100 mA g⁻¹. enpress-publisher.com Furthermore, a Li₂WO₄ coating on Ni-rich LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) cathodes has been shown to enhance storage performance and electrochemical reversibility, especially at high cut-off voltages. researchgate.net After 500 cycles at a 2C rate between 2.8 and 4.6 V, the capacity retention of the modified material improved from 26.95% to 60.62%. researchgate.net This is attributed to the coating's ability to reduce interfacial polarization and enhance Li-ion diffusion by suppressing electrolyte decomposition on the cathode surface. researchgate.net
| Cathode Material | Modification | Key Finding | Reference |
|---|---|---|---|
| LiNi₀.₈₈Co₀.₀₉Al₀.₀₃O₂ (NCA) | 1.0 mol% W-doping | 95.2% capacity retention after 100 cycles at 1C. | nih.gov |
| Li₁.₂Mn₀.₅₁Al₀.₀₃Ni₀.₁₃Co₀.₁₃O₂ | 5% Li₂WO₄ coating | 78% capacity retention after 300 cycles at 100 mA g⁻¹. | enpress-publisher.com |
| LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM) | Li₂WO₄ coating | Capacity retention improved from 26.95% to 60.62% after 500 cycles at 2C. | researchgate.net |
This compound as Anode Material (e.g., Li2Ni(WO4)2/C composites)
Polyanionic tungstate compounds are gaining attention as potential anode materials for lithium-ion batteries (LIBs) due to their advantageous structural properties for lithium-ion storage. researchgate.net A notable example is the lithium nickel tungstate/carbon (Li2Ni(WO4)2/C) composite, which has been investigated as a promising anode material. researchgate.netresearchgate.net This material operates within a voltage window of 0.5–3.0 V and involves a multi-electron reaction of both W⁶⁺ and Ni²⁺. researchgate.netresearchgate.net
The inherent three-dimensional framework of Li2Ni(WO4)2 contributes to its structural stability during electrochemical cycling. researchgate.netresearchgate.net This stability translates into good cycling performance and rate capability. researchgate.net Studies have reported that Li2Ni(WO4)2/C can maintain 86% of its capacity after 500 cycles at a high current density of 2 A g⁻¹. researchgate.net At this rate, it can still deliver a capacity of 99 mAh g⁻¹. researchgate.net These findings highlight the potential of Li2Ni(WO4)2/C as a viable anode material for high-performance LIBs. researchgate.netresearchgate.net
This compound as a Cathode Material Surface Modifier/Dopant (e.g., in high-Ni NCM811, Li-rich Manganese-based materials)
This compound (Li2WO4) is utilized as a surface coating and dopant to enhance the electrochemical performance of cathode materials, particularly high-nickel materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) and lithium-rich manganese-based (LRM) layered oxides. researchgate.netenpress-publisher.comresearchgate.netrsc.org These cathode materials often suffer from issues like poor cycle stability, capacity fading, and significant voltage decay, especially at high voltages, which are linked to undesirable side reactions at the electrode-electrolyte interface and structural degradation. researchgate.netresearchgate.netnih.govresearchgate.net Surface modification with materials like this compound or tungsten oxide, which can form a protective this compound layer, is an effective strategy to mitigate these issues. rsc.orgresearchgate.netncepu.edu.cn
The application of a this compound coating has been shown to significantly improve the cycle stability and rate capability of both NCM811 and LRM cathodes.
For high-Ni NCM811 , a Li2WO4 coating can enhance Li-ion diffusion and reduce interfacial polarization, leading to better surface stability, especially at high cut-off voltages like 4.6 V. researchgate.net Studies on tungsten-modified NCM811, which forms a protective LixWOy layer, demonstrated superior cycling stability with 92% capacity retention after 500 cycles. rsc.org Another study showed that after being stored in air for 60 days, a tungstate-coated NCM811 cathode could still deliver a discharge capacity of 146 mAh g⁻¹ after 100 cycles at a 1C rate, a 36% improvement over the uncoated material under the same conditions. researchgate.net The diffusion coefficient for Li⁺ ions was also found to be higher for the coated material (2.637 × 10⁻¹⁰ cm² s⁻¹) compared to the bare material (1.479 × 10⁻¹⁰ cm² s⁻¹), facilitating better rate performance. researchgate.net
In the case of Li-rich Manganese-based materials , a Li2WO4 coating, often combined with elemental doping like Aluminum (Al), yields substantial improvements. researchgate.netenpress-publisher.com The coating improves the material's rate performance significantly. enpress-publisher.comsioc-journal.cn For instance, a 5% Li2WO4-coated Li1.2Mn0.51Al0.03Ni0.13Co0.13O2 cathode retained a specific capacity of about 110 mAh g⁻¹ at a high current density of 1000 mA g⁻¹. researchgate.netenpress-publisher.comsioc-journal.cn This same material demonstrated a capacity retention rate of 78% after 300 cycles at a current density of 100 mA g⁻¹. enpress-publisher.com The Li2WO4 coating helps to stabilize the crystal structure and inhibits the undesirable phase transformation from a layered to a spinel structure that often plagues LRM materials during cycling. researchgate.net
| Cathode Material | Modification | Test Conditions | Key Finding | Source |
|---|---|---|---|---|
| High-Ni NCM811 | Surface W-doping (forms LixWOy layer) | 500 cycles | 92% capacity retention | rsc.org |
| High-Ni NCM811 | Li2WO4 coating | 100 cycles at 1C (after 60 days air storage) | 146 mAh g⁻¹ discharge capacity (36% higher than bare) | researchgate.net |
| Li-rich Manganese-based (Al-doped) | 5% Li2WO4 coating | Charge/discharge at 1000 mA g⁻¹ | Specific capacity of ~110 mAh g⁻¹ | researchgate.netenpress-publisher.comsioc-journal.cn |
| Li-rich Manganese-based (Al-doped) | 5% Li2WO4 coating | 300 cycles at 100 mA g⁻¹ | 78% capacity retention | enpress-publisher.com |
For high-Ni NCM811 cathodes, tungsten modification helps to reduce degradation and polarization during cycling. ncepu.edu.cn In one study comparing a pristine NMC sample with a tungsten-modified one, the voltage drop after 100 cycles was significantly smaller for the modified sample (0.08 V) compared to the pristine one (0.23 V). ncepu.edu.cn Differential capacity plots for a niobium-tungstate coated NCM sample also showed a much smaller shift in the main redox peak after 100 cycles compared to the uncoated sample, indicating that voltage attenuation was effectively slowed. researchgate.net
The effect is particularly pronounced in Li-rich Manganese-based materials . The Li2WO4 coating layer helps to stabilize the material's crystal structure, inhibiting the phase transition to a spinel structure, which is a primary cause of voltage decay. researchgate.net Research has shown that a Li2WO4 coating on Al-doped LRM cathodes significantly reduces the voltage attenuation of the discharge plateau during cycling. researchgate.netenpress-publisher.comsioc-journal.cn This stabilization of the discharge voltage platform is a key benefit, preserving the high-energy advantage of these materials over more cycles. researchgate.net
| Cathode Material | Modification | Test Conditions | Result | Source |
|---|---|---|---|---|
| NCM | 3% Tungsten | 100 cycles at 1C | Voltage drop of 0.08 V (vs. 0.23 V for pristine) | ncepu.edu.cn |
| Li-rich Manganese-based (Al-doped) | Li2WO4 coating | 300 cycles at 100 mA g⁻¹ | Voltage attenuation of the discharge plateau was "significantly reduced" | researchgate.netenpress-publisher.com |
Catalytic Applications and Reaction Mechanisms Involving Lithium Tungstate
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. numberanalytics.com This arrangement offers advantages in catalyst separation and reusability. numberanalytics.com
Lithium tungstate (B81510) (Li2WO4) serves as a catalyst in various chemical reactions, including those for producing fine chemicals and pharmaceuticals. ontosight.ai Tungsten-based catalysts, in general, are utilized in numerous chemical industry applications such as hydration, dehydration, epoxidation, and hydroxylation. azom.com For instance, an improved method for the tungstate-catalyzed epoxidation of α,β-unsaturated acids has been developed. acs.org The catalytic activity of these materials can often be attributed to the formation of surface species that facilitate the desired chemical transformations. redalyc.org
The synthesis method of the catalyst can significantly influence its properties and, consequently, its catalytic performance. For example, calcium tungstate (CaWO4) prepared by a microwave-assisted hydrothermal method showed different catalytic activity in toluene (B28343) oxidation compared to that prepared by the polymeric precursor method, which was attributed to differences in catalyst reducibility. scielo.br In the synthesis of fine chemicals, catalysts like octahedral MnO2 molecular sieves have been investigated for tandem reactions, including the oxidation of benzyl (B1604629) alcohols and hydration of nitriles. acs.org
The development of heterogeneous catalysts is crucial for creating more sustainable and efficient chemical processes. numberanalytics.commdpi.com Supported peroxotungsten compounds have been shown to be effective and recoverable heterogeneous catalysts for the selective and mild oxidation of organic sulfides using hydrogen peroxide. acs.org
Tungsten-based catalysts are pivotal in several environmental applications aimed at mitigating pollution. researchgate.net These materials exhibit properties conducive to surface reactions, including acidic and redox characteristics. mdpi.com
DeNOx: Tungsten oxide (WO3), often in combination with vanadia (V2O5) and titania (TiO2), is a standard catalyst for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) from stationary sources like power plants. azom.commdpi.com The reaction uses ammonia (B1221849) as a reducing agent to convert NOx into harmless nitrogen and water. azom.com
Hydrotreating Processes: In petroleum refining, catalysts composed of nickel and tungsten oxides on ceramic supports are used for hydrodesulfurization (HDS), hydrocracking, and hydrodenitrification (HDN). azom.comavantium.com These processes are essential for removing sulfur and nitrogen compounds from fuels, making them more environmentally friendly. azom.com The active phases of these catalysts are typically generated through the sulfidation of metal oxide precursors, resulting in the formation of MoS2 or WS2. oaepublish.com Transition metal phosphides, such as MoP, have also shown high activity in HDS reactions. oaepublish.com
The table below summarizes the key environmental applications of tungsten-based catalysts.
| Application | Catalyst Type | Function |
| DeNOx | WO3-V2O5/TiO2 | Selective catalytic reduction of nitrogen oxides (NOx) with ammonia. azom.commdpi.com |
| Hydrodesulfurization (HDS) | Nickel and tungsten oxides on ceramic carriers | Removal of sulfur from mineral oil. azom.com |
| Hydrocracking | Nickel and tungsten oxides on ceramic carriers | Breaking down large hydrocarbon molecules into smaller, more valuable ones. azom.com |
| Hydrodenitrification (HDN) | Nickel and tungsten oxides on ceramic carriers | Removal of nitrogen compounds from mineral oil. azom.com |
These catalytic processes are crucial for meeting stringent environmental regulations on fuel quality and emissions from industrial facilities. redalyc.org
Electrocatalysis in Energy Storage Systems
The sluggish reaction kinetics and the shuttling of polysulfides are significant challenges in the practical application of lithium-sulfur (Li-S) batteries. sciopen.comnih.gov Electrocatalysts are employed to accelerate the conversion of polysulfides and mitigate these issues. sciopen.com
Efficient electrocatalysts are crucial for enhancing the performance of Li-S batteries by promoting the rapid conversion of lithium polysulfides (LiPSs). sciopen.commdpi.com Various materials, including metal compounds and heterostructures, have been developed to serve this purpose. mdpi.com
Tungsten-based materials, such as tungsten carbide (WC) and tungsten disulfide (WS2), have demonstrated significant catalytic activity in Li-S batteries. researchgate.netacs.org For example, tungsten carbide can act as an effective anchoring material for long-chain polysulfides and promote the dissociation of short-chain polysulfides. researchgate.net This leads to improved electrode kinetics and higher discharge capacities. researchgate.net Similarly, tungsten nanoparticles have been shown to accelerate the conversion of polysulfides in sodium-sulfur batteries. researchgate.net
Tungsten-based heterostructures, which are hybrid materials composed of two or more distinct components, have emerged as highly effective catalysts in Li-S batteries. mdpi.com These structures combine multiple functionalities, such as strong polysulfide anchoring and high catalytic activity, into a single material. mdpi.com
For instance, a W/W2C heterostructure leverages the strong chemical interaction between LiPSs and the catalyst surface to immobilize polysulfides and reduce the shuttle effect. mdpi.com The interface between metallic tungsten and tungsten carbide creates an internal electric field that facilitates rapid charge transfer, thereby enhancing the redox reaction kinetics. mdpi.com Tungsten carbide itself is an excellent catalyst due to its active d-orbitals and high conductivity, which lower the energy barriers for polysulfide conversion. mdpi.com
Other tungsten-based heterostructures, such as WS2–WO3, have also been designed to balance the trapping of polysulfides by WO3 and the catalytic activity of WS2. researchgate.net The creation of defects in 2D materials like tungsten selenide (B1212193) (WSe2) can also generate more catalytically active sites, further enhancing the conversion of polysulfides. nankai.edu.cn The presence of numerous active sites is crucial for facilitating the reactions of polysulfides. researchgate.net
The table below highlights the roles of different components in tungsten-based heterostructures for Li-S batteries.
| Component | Function |
| Metallic Tungsten (W) | Ensures efficient electron transport. mdpi.com |
| Tungsten Carbide (W2C) | Provides excellent catalytic activity and lowers energy barriers for polysulfide conversion. mdpi.com |
| Tungsten Oxide (WO3) | Traps lithium polysulfides. researchgate.net |
| Tungsten Disulfide (WS2) | Catalyzes the conversion of lithium polysulfides. acs.orgresearchgate.net |
The efficiency of electrocatalysis in Li-S batteries is closely tied to the mechanisms of interfacial charge transfer and the diffusion energy barriers for lithium ions and polysulfides. mdpi.com Theoretical calculations, such as density functional theory (DFT), are often used to understand these mechanisms at the molecular level. mdpi.com
The interface in heterostructures can create a built-in electric field that promotes charge transfer, accelerating the redox reactions of polysulfides. mdpi.com A favorable interfacial charge state between the catalyst and LiPSs can promote the nucleation and dissociation of Li2S. chinesechemsoc.org The d-band center of a catalyst is an important factor, with a higher d-band center often leading to stronger chemical interactions with polysulfides and improved catalytic conversion. mdpi.com
By optimizing the catalyst material, it is possible to lower these energy barriers, thereby enhancing the rate performance and cycling stability of Li-S batteries. uwo.ca
Acceleration of Polysulfide Conversion Kinetics in Lithium-Sulfur Batteries
Precursor Role in Catalysis: Lithium Heteropolytungstates as Precursors for Tungsten-Based Catalysts
Heteropolytungstates are a class of polyoxometalates that contain tungsten. Due to their high solubility in water, they are often utilized as precursors for the synthesis of tungsten-based catalysts. mdpi.comresearchgate.net This high solubility allows for a uniform impregnation of catalyst supports or the formation of well-dispersed catalytic phases. The resulting tungsten-based catalysts find use in a variety of environmental and industrial applications, including DeNOx reactions, oxidation processes, and hydrotreating. mdpi.com While ammonium (B1175870) and alkali metal salts of heteropolytungstates are commonly used, lithium-containing tungstate compounds also serve as effective precursors for creating specific tungsten-based catalytic materials.
A notable example of lithium tungstate's role as a precursor is in the synthesis of hexagonal tungsten trioxide (h-WO₃) nanowires. Through a hydrothermal treatment of mixed solutions containing this compound (Li₂WO₄) and lithium sulfate (B86663) in an acidic medium (HCl), researchers have successfully produced these one-dimensional nanostructures. mdpi.com The resulting h-WO₃ nanowires possess a unique morphology that can be advantageous in catalytic applications and as anode materials in lithium-ion batteries. mdpi.com
Furthermore, lithium can be a component of more complex polyoxometallate structures that act as catalysts themselves or as precursors to them. Polyoxometallates are cage-like structures composed of metal-oxygen polyhedra. google.com The cations that balance the negative charge of this cage can be protons, making the compound a heteropolyacid, or metal ions like potassium, sodium, or lithium, forming a polyoxometallate salt. google.com These compounds, including those with lithium counter-ions, are explored for their catalytic activity in various reactions, such as the oxidation of alkanes. google.com
The synthesis of catalytically active materials from lithium heteropolytungstate precursors can be influenced by several factors, including the composition of the precursor solution and the synthesis conditions. The table below summarizes key findings related to the use of this compound as a precursor.
| Precursor System | Synthesis Method | Resulting Material | Key Findings & Applications |
| This compound (Li₂WO₄) & Lithium sulfate | Hydrothermal treatment in HCl medium | Hexagonal WO₃ nanowires | The lithium-containing precursor solution leads to the formation of one-dimensional nanowire structures, which are relevant for catalysis and battery applications. mdpi.com |
| Polyoxometallates with Li⁺ cations | Various synthesis methods | Lithium-containing polyoxometallate salts | The lithium cation balances the charge of the polyoxometalate cage. These compounds are investigated for their potential in catalytic oxidation reactions. google.com |
The thermal decomposition of heteropolytungstate precursors, such as ammonium metatungstate, is a common method to create supported tungsten oxide catalysts. itia.info While specific research detailing the thermal decomposition of a wide range of lithium heteropolytungstates into active catalysts is less common, the principles are transferable. The decomposition process would yield highly dispersed tungsten oxide species on a support material, a crucial feature for an effective heterogeneous catalyst. itia.info The choice of the cation, in this case, lithium, can influence the properties of the final catalytic material.
Defect Chemistry and Non Stoichiometry in Lithium Tungstate Systems
Intrinsic Point Defects and Defect Clusters in Tungstates and Related Lithium Oxides
Vacancies : These are empty lattice sites where an atom is missing. In a lithium oxide system, one can find lithium vacancies (VLi), metal vacancies (e.g., VMn in LiMn₂O₄), and oxygen vacancies (VO). nih.gov
Interstitials : These occur when an atom occupies a site that is not part of the regular crystal lattice. Examples include lithium interstitials (ILi) and metal interstitials. nih.gov
Antisite Defects : This type of defect involves an atom of one type occupying a lattice site normally reserved for another type. Common examples in related lithium oxides include a lithium atom on a metal site (e.g., LiMn) or a metal atom on a lithium site (e.g., MnLi). nih.govrsc.org
First-principles calculations on related spinel oxides like LiMn₂O₄ have shown that vacancies (O, Li, and Mn), antisites (Mn and Li), and Li interstitials can all form within the lattice under certain equilibrium conditions, whereas Mn interstitials are difficult to form. researchgate.netnih.gov In lithium zirconate (Li₂ZrO₃), the lowest energy defect process is the Li-Frenkel defect, which is a pair of a lithium vacancy and a lithium interstitial. mdpi.com
Defect Clusters: Individual point defects can interact to form more complex and energetically stable arrangements known as defect clusters. The stability of these clusters is determined by the binding energy between the constituent point defects. nih.govnih.gov For instance, in LiMn₂O₄, calculations have been performed to determine these binding energies to understand the likelihood of defect clustering. researchgate.net In lithium niobate, it has been shown that Nb antisites are the most stable point defects and coexist with Li vacancies. rsc.org These defect structures can induce cation mixing and disorder within the crystal lattice. rsc.org
Defect Formation Energies and Energetically Favorable Configurations
The concentration of a particular defect in a crystal is related to its formation energy—the energy required to create that defect. scm.com Defects with lower formation energies are more likely to be present in higher concentrations. rsc.org These energies are often calculated using first-principles methods, such as density-functional theory (DFT). researchgate.netaps.org The formation energy (Ef) of a defect (X) in a charge state (q) is generally defined as:
Ef[Xq] = Etot[Xq] - Etot[bulk] - Σniμi + q(EVBM + μe) + Ecorr quantumatk.com
where Etot[Xq] and Etot[bulk] are the total energies of the supercell with and without the defect, respectively. The term Σniμi represents the energy of the atoms added or removed, q is the charge of the defect, and the final terms account for the electron chemical potential and energy corrections. aps.orgquantumatk.com
Studies on related lithium oxides show a range of formation energies for different intrinsic defects, indicating which are most favorable. In LiMn₂O₄, intrinsic point defects generally have low formation energies, suggesting they can exist in high concentrations. rsc.org Similarly, in lithium zirconate (Li₂ZrO₃), the Li-Frenkel pair has the lowest formation energy among intrinsic defects. mdpi.com
Below is a table summarizing calculated defect formation energies for various defects in related lithium oxide materials.
| Material | Defect Type | Formation Energy (eV) |
|---|---|---|
| Li₂ZrO₃ | Li-Frenkel | 1.09 |
| Li₂ZrO₃ | Li-Zr Anti-site Cluster | 1.46 |
| MgO | Oxygen Vacancy (F⁰ center) | ~7.0 |
Data sourced from references mdpi.comarxiv.org. The formation energy for the Li-Zr anti-site cluster was derived from the provided data (1.09 eV + 0.37 eV). mdpi.com
Influence of Defects on Ionic Transport and Luminescence Properties
The presence and nature of point defects are critical in governing key material properties like ionic conductivity and luminescence. fiveable.meelsevierpure.com
Ionic Transport: Defects are at the heart of translational ion dynamics in solid electrolytes. elsevierpure.com The migration of ions, such as Li⁺, through a solid lattice is heavily dependent on the presence of defects, which can provide pathways for movement. taylorfrancis.comwikipedia.org For example, a high concentration of vacancies can facilitate the transport of dopant ions. researchgate.net
In a study on the related compound lithium tantalate (LiTaO₃), introducing a high degree of structural disorder and defects through ball milling was shown to increase the ionic conductivity by four to five orders of magnitude. elsevierpure.com This increase was correlated with a decrease in the activation energy (Eₐ) for ionic transport from 0.97 eV in the well-ordered material to 0.75 eV in the highly defective sample. elsevierpure.com Similarly, first-principles simulations on Li₃InCl₆ have shown that its Li-ion conductivity can be improved by the presence of point defects, which reduce the energy barrier for Li-ion diffusion. rsc.org Cation antisite defects can also lead to a decrease in the Li diffusion barrier. nih.govnih.gov
| Material | State | Activation Energy for Ionic Transport (eV) |
|---|---|---|
| LiTaO₃ | Unmilled (Ordered) | 0.97 |
| LiTaO₃ | Milled (Highly Defective) | 0.75 |
| LiTaO₃ | Milled and Annealed at 750°C | 0.81 |
Data sourced from reference elsevierpure.com.
Luminescence Properties: In scintillating materials like lithium tungstate (B81510), point defects play a crucial role, often with detrimental effects on performance. unimib.itunimib.it Even in crystals grown under highly controlled conditions, a certain number of point defects is unavoidable. unimib.it These defects can act as trapping centers for charge carriers (electrons and holes), which then compete with the desired luminescence centers. unimib.it This trapping can reduce the scintillation yield, especially at the low temperatures required for cryogenic calorimeters. unimib.itunimib.it
A phenomenon known as "bright burn" has been observed in Li₂WO₄ and Li₂MoO₄ crystals, where the radioluminescence signal progressively increases with the cumulative radiation dose. unimib.it This effect is directly correlated with the presence of defects and is caused by the competition for charge capture between traps and luminescence centers. unimib.itunimib.it Therefore, understanding and controlling the defect chemistry is essential for optimizing the luminescence properties of tungstate-based scintillators. cambridgescholars.com
Computational and Theoretical Investigations of Lithium Tungstate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It has been instrumental in studying the properties of complex materials, including lithium tungstate (B81510).
DFT calculations have been employed to understand the electronic properties of lithium tungstate (Li₂WO₄), particularly its relationship to scheelite tungstate scintillators. materialsproject.org Studies reveal that Li₂WO₄ is a large band-gap insulator. The electronic structure is characterized by valence bands primarily composed of O 2p states, hybridized with W 5d states. materialsproject.org The conduction band is mainly formed by the empty W 5d states.
The calculated band structure for the trigonal R-3 space group of Li₂WO₄ confirms its insulating nature. materialsproject.org The top of the valence band and the bottom of the conduction band are located at different points in the Brillouin zone, indicating an indirect band gap. The precise value of the band gap can vary depending on the exchange-correlation functional used in the calculation, but it is consistently in the range expected for a wide-gap insulator. These calculations are crucial for understanding the material's optical and electronic transport properties. materialsproject.orguobasrah.edu.iq
First-principles calculations based on DFT have been used to determine the optimized crystal structure and atomic positions of this compound, providing results that are in good agreement with experimental data from X-ray diffraction. materialsproject.org Li₂WO₄ crystallizes in a trigonal structure (space group R-3). materialsproject.org The structure consists of LiO₄ and WO₄ tetrahedra. materialsproject.orgwikipedia.org
In this arrangement, both lithium and tungsten atoms are tetrahedrally coordinated with oxygen atoms. wikipedia.org The W-O bond distances are calculated to be around 1.81-1.82 Å, while the Li-O bond distances are in the range of 1.97-2.03 Å. materialsproject.org These differing bond lengths highlight the covalent character of the W-O bonds within the [WO₄]²⁻ anion and the more ionic nature of the Li-O interactions. wikipedia.org The detailed atomic positions and bond characteristics are fundamental for understanding the material's structural stability and mechanical properties.
Table 1: Calculated Atomic Positions and Bond Information for Li₂WO₄ (Trigonal, R-3)
| Parameter | Value | Source |
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3 | materialsproject.org |
| Li-O Bond Distances | 1.97 - 2.03 Å | materialsproject.org |
| W-O Bond Distances | 1.81 - 1.82 Å | materialsproject.org |
| Li Coordination | 4 (LiO₄ tetrahedra) | materialsproject.org |
| W Coordination | 4 (WO₄ tetrahedra) | materialsproject.org |
This table presents a summary of structural data obtained from first-principles calculations.
The study of defects is crucial for understanding the ionic and electronic conductivity of materials. researchgate.netarxiv.org Defect chemistry modeling using first-principles calculations involves creating supercell models of the host material and introducing point defects such as vacancies (missing atoms), interstitials (extra atoms), and antisites (atoms on the wrong crystallographic site). researchgate.net The formation energy of each defect is calculated to determine its concentration under different synthesis conditions (i.e., chemical potentials of the constituent elements). arxiv.orgarxiv.org
A "defect energy landscape" is a plot of the formation energies of all relevant native defects as a function of the Fermi level. researchgate.netarxiv.org This landscape reveals which defects are most likely to form and whether the material will exhibit n-type, p-type, or insulating behavior. arxiv.org For instance, in the related compound Li₂W₂O₇, bond-valence-based energy landscape calculations have been used to reveal possible migration pathways for both oxide and lithium ions, providing insight into its mixed ionic conduction mechanisms. acs.org While specific defect energy landscapes for Li₂WO₄ are not widely reported, the established theoretical approach allows for the prediction of its defect behavior, which is essential for applications in solid-state ionics. researchgate.netresearchgate.net This methodology can uncover the mechanisms governing ionic conduction and guide strategies for improving material performance through controlled synthesis and doping. arxiv.orgarxiv.org
While studies focusing specifically on lithium polysulfide adsorption on Li₂WO₄ surfaces are scarce, research on other tungsten-based materials provides significant insight into the governing chemical interactions. DFT calculations are used to model the interface between a material surface and an adsorbate, such as lithium polysulfides (LiPS), which are key intermediates in lithium-sulfur batteries.
For example, investigations on tungsten oxide (WO₃) and tungsten nitride have shown that these materials can effectively adsorb LiPS. mdpi.comdoi.org The calculations reveal that the interaction is not merely physical confinement but involves chemical bonding. doi.org The tungsten sites can act as Lewis acids, interacting with the sulfur in the polysulfide chains. This chemical interaction is crucial for anchoring the polysulfides, preventing their dissolution into the electrolyte (the "shuttle effect"), and catalyzing their conversion reactions. mdpi.comdoi.org XPS analysis combined with theoretical calculations has confirmed the formation of W-S bonds on tungsten-based surfaces after exposure to LiPS, indicating strong chemisorption. doi.org These findings suggest that tungsten-based materials, potentially including this compound, could play a role in enhancing the performance of lithium-sulfur batteries by mediating polysulfide chemistry at the electrode-electrolyte interface. mdpi.com
Molecular Dynamics (MD) Simulations for Ion Transport Kinetics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of atoms and molecules, making them ideal for investigating ion transport in solid-state conductors. arxiv.orgaps.org In MD, the trajectories of atoms are calculated over time by solving Newton's equations of motion, with the forces between atoms derived from either classical potentials or, more accurately, from first-principles calculations (ab initio MD or AIMD). arxiv.org
MD simulations provide detailed information about the diffusion mechanisms and kinetics of mobile ions, such as Li⁺. arxiv.orgaps.org By analyzing the mean square displacement (MSD) of ions over time, one can calculate the diffusion coefficient and, subsequently, the ionic conductivity. arxiv.org These simulations can reveal the specific pathways ions take through the crystal lattice, including hopping between sites and cooperative motions. aps.org For example, AIMD simulations on materials like Li₁₀GeP₂S₁₂ (LGPS) and Li₃TiCl₆ have been used to elucidate complex, concerted Li⁺ migration mechanisms and to calculate activation energies for diffusion. arxiv.orgrsc.org While specific large-scale MD studies on Li₂WO₄ are not prominent in the literature, the methodology is well-suited to explore its potential as a Li-ion conductor, providing atomic-scale insights into the factors that govern its ionic transport properties. rsc.org
Lattice Dynamics and Phonon Properties (e.g., from Group Theoretical Methods)
Lattice dynamics is the study of the vibrations of atoms in a crystal, which are quantized as phonons. The properties of these phonons are fundamental to understanding a material's thermal properties, phase stability, and interaction with light. uc.edu First-principles calculations of phonon properties are typically performed using methods like density functional perturbation theory (DFPT) or the finite displacement method. aps.org
Group theoretical methods are essential in lattice dynamics for simplifying the calculations and interpreting the results. aps.org By analyzing the symmetry of the crystal, group theory can predict the number of phonon modes, their symmetries (irreducible representations), and their activity in spectroscopic measurements like Raman and infrared (IR) spectroscopy. uc.edu For any given crystal structure, DFT calculations can compute the full phonon dispersion spectrum, which shows the frequency of phonons as a function of their wavevector throughout the Brillouin zone. researchgate.net The analysis of these phonon modes is critical for identifying soft modes that may lead to phase transitions and for understanding the mechanisms of thermal expansion. researchgate.net For instance, in cadmium tungstate (CdWO₄), a material with a complex monoclinic structure, a combination of DFT calculations and group theory was used to determine all active transverse and longitudinal optic phonon modes. aps.org This approach provides a complete description of the lattice vibrations and their contribution to the material's dielectric properties. aps.org
Computational Materials Design Principles for this compound Systems
Computational materials design, leveraging first-principles calculations and advanced simulation techniques, provides a powerful framework for understanding and predicting the properties of this compound (Li₂WO₄). These theoretical investigations are crucial for systematically exploring its potential in various applications and for guiding the synthesis of materials with tailored functionalities. The design principles derived from these computational studies are primarily centered on tuning the structural, electronic, and ion transport characteristics of this compound.
At the core of computational investigations into this compound is the use of Density Functional Theory (DFT). DFT calculations are instrumental in determining the fundamental properties of Li₂WO₄, including its crystal structure, phase stability, and electronic characteristics. materialsproject.orgmaterialsproject.org For instance, DFT can be used to calculate the formation energies of different polymorphs of this compound, such as the trigonal and tetragonal phases, to predict their relative stability. materialsproject.orgmaterialsproject.org The Materials Project, a comprehensive database of computed materials properties, provides detailed information on various Li₂WO₄ structures, including their lattice parameters and formation energies, which are calculated using DFT. materialsproject.orgmaterialsproject.org These calculations serve as a baseline for more complex investigations into the material's behavior.
A key area where computational design principles are applied is in the development of materials for all-solid-state batteries. This compound has been investigated as a coating material for cathodes, such as LiCoO₂, to enhance the stability of the interface between the cathode and solid electrolytes like Li₆PS₅Cl. sci-hub.se Ab initio molecular dynamics (AIMD) simulations, which are based on first-principles calculations, have been employed to model this interface. sci-hub.se These simulations have shown that a Li₂WO₄ coating can effectively suppress the diffusion of elements like cobalt and oxygen from the cathode into the solid electrolyte, thereby preventing detrimental side reactions and improving the long-term cycling performance of the battery. sci-hub.se This predictive capability allows for the virtual screening of different coating materials and thicknesses, accelerating the design of more durable solid-state batteries.
The design of this compound as a solid electrolyte itself is another significant focus of computational studies. The principles here revolve around optimizing lithium-ion conductivity. Ab initio molecular dynamics simulations are used to study the diffusion of lithium ions within the crystal lattice of Li₂WO₄. umd.edu By analyzing the trajectories of lithium ions at different temperatures, researchers can calculate key parameters like the diffusion coefficient and activation energy for ion hopping. umd.eduaps.org These simulations can reveal the preferred pathways for lithium diffusion and identify structural features that either facilitate or hinder ion transport. For example, computational studies can explore how defects, such as vacancies or substitutions, influence the local structure and, consequently, the mobility of lithium ions. researchgate.netarxiv.org This knowledge is critical for designing doped or defect-engineered this compound compositions with enhanced ionic conductivity.
Furthermore, first-principles calculations are used to investigate the electronic structure of this compound, which is essential for understanding its electrochemical stability and potential applications in optoelectronics. researchgate.net DFT calculations can determine the band gap and density of states, providing insights into whether the material is an insulator or a semiconductor. materialsproject.org For applications like solid electrolytes or protective coatings, a wide band gap is generally desirable to ensure good electronic insulation. Computational methods can predict how the electronic properties change with modifications to the crystal structure or composition, guiding the design of materials with appropriate electronic characteristics for their intended function. mdpi.com
High-throughput computational screening is an emerging design principle that can be applied to the broader family of tungstates, including this compound. umd.edu This approach involves systematically calculating the properties of a large number of candidate materials using automated DFT calculations. umd.edu By defining specific descriptors for desired properties (e.g., high ionic conductivity, wide electrochemical stability window), researchers can rapidly identify promising new compositions for experimental validation. While extensive high-throughput screening studies specifically targeting this compound systems are still developing, the foundational data and methodologies are in place to enable such large-scale computational design efforts.
Advanced Materials Science Applications and Functionalities Beyond Electrochemistry and Luminescence
Lithium Tungstate (B81510) Nanocrystals and Nanostructures Synthesis
The synthesis of lithium tungstate and other tungstate nanocrystals and nanostructures involves various methods tailored to achieve specific morphologies and sizes, which in turn dictate their properties for advanced applications. While specific research on this compound nanocrystal synthesis is emerging, broader research into tungstate nanomaterials provides insight into common fabrication routes.
Methods such as hydrothermal synthesis are frequently employed for creating tungstate nanostructures like nanorods and nanoflakes. researchgate.netresearchgate.net For instance, manganese tungstate (MnWO₄) nanostructures with varying aspect ratios have been synthesized by adjusting reaction temperature and time in a hydrothermal process. rsc.org This method involves a chemical reaction in an aqueous solution above the boiling point of water, contained within a sealed vessel known as an autoclave. The temperature and pressure conditions facilitate the crystallization of the desired nanostructures.
Another versatile approach is the non-hydrolytic sol-gel method, which uses chemical precursors like acetates. This technique offers improved control over the homogeneity and stoichiometry of multi-component oxides. The process generally involves a heat treatment to promote the formation of a crystalline structure. Characterization of the resulting nanocrystals is typically performed using X-ray diffraction (XRD) to determine the crystal structure, and scanning electron microscopy (SEM) to analyze the morphology, size, and composition of the nanoparticles. rsc.org These synthesis strategies are pivotal in developing tailored nanomaterials for various technological fields.
Application in Ultra-Low Temperature Cofired Ceramics (ULTCC)
This compound (Li₂WO₄) has been identified as a highly promising material for Ultra-Low Temperature Cofired Ceramics (ULTCC), particularly for substrates in microwave and submillimeter wave circuits, including those for 6G communication systems. sciopen.comdoaj.orgresearchgate.net The primary advantage of ULTCC technology is its low sintering temperature (typically between 400 °C and 700 °C), which is energy-efficient and allows for co-firing with highly conductive metals like silver (Ag) and aluminum (Al). fraunhofer.de Li₂WO₄ stands out due to its exceptionally low firing temperature and excellent dielectric properties in the terahertz frequency range. sciopen.comsciopen.com
Research has focused on Li₂WO₄ synthesized via a solid-state reaction, which is then used to create green tapes for multilayer ceramic components. sciopen.comresearchgate.net These materials offer a combination of a glass-free composition, dense microstructure, and compatibility with silver conductors, making them ideal for next-generation electronic applications. doaj.org
Dielectric Properties at Terahertz Frequencies
For applications in high-frequency communication systems, the dielectric properties of substrate materials are critical. This compound-based ceramics exhibit low and stable dielectric permittivity (εr) and low dielectric loss (tanδ) across a broad terahertz frequency range, which are key requirements for minimizing signal delay and loss. sciopen.com Studies have shown that Li₂WO₄ maintains a dielectric permittivity of 5.0–5.8 in the 0.2–2 THz range, with a low dielectric loss of 0.008–0.01 at 1 THz. sciopen.comdoaj.org These properties are significant advantages for developing high-performance ULTCC substrates. sciopen.com
| Property | Value | Frequency Range | Source |
|---|---|---|---|
| Dielectric Permittivity (εr) | 5.0–5.8 | 0.2–2 THz | sciopen.comdoaj.org |
| Dielectric Loss (tanδ) | 0.008–0.01 | at 1 THz | sciopen.comdoaj.org |
Sintering Behavior and Compatibility with Electrodes for ULTCC Substrates
A defining characteristic of this compound for ULTCC applications is its ultra-low sintering temperature, which falls between 590 °C and 630 °C. sciopen.comdoaj.org This temperature is significantly lower than that required for many other ceramic materials, such as Li-free tungstates which sinter at around 1150 °C. sciopen.com The low firing temperature of Li₂WO₄ makes it compatible with highly conductive and cost-effective electrode materials like silver. sciopen.comdoaj.org
The sintering process for Li₂WO₄-based green tapes involves a carefully controlled heating profile to ensure the slow burnout of organic components before the final densification of the ceramic. sciopen.com Studies using techniques like hot-stage microscopy have analyzed the shrinking and melting behavior to determine the optimal sintering temperature. researchgate.net The compatibility with silver electrodes has been confirmed, allowing for the fabrication of multilayer test structures with cofired internal conductive layers, which is essential for complex integrated circuits. sciopen.comresearchgate.net
| Parameter | Value/Observation | Source |
|---|---|---|
| Sintering Temperature | 590–640 °C | sciopen.com |
| Compatible Electrodes | Silver (Ag) | sciopen.comdoaj.org |
| Key Advantage | Glass-free composition with dense microstructure | doaj.org |
| Analysis Methods | Hot-stage microscope, Differential thermal analysis, Thermogravimetry | sciopen.comresearchgate.net |
Polytungstate Solutions for Specialized Material Separation (e.g., Mineral and Pollen Separation)
Aqueous solutions of lithium polytungstate, often referred to as Lithium Heteropolytungstate (LST), are used as high-density "heavy liquids". nerc.ac.ukwikipedia.org These solutions are employed in laboratory settings for density-based separation of materials. wikipedia.org A primary application is in geology and mineralogy for separating minerals from host rock. nerc.ac.uknerc.ac.uk By adjusting the density of the LST solution, minerals with different specific gravities can be made to either float or sink, allowing for efficient separation. nerc.ac.uk The maximum density of these solutions can reach 2.95 g/mL at 25 °C and up to 3.6 g/mL in hot water. wikipedia.orgchem.com.au
Beyond mineral separation, LST heavy liquids are also valuable in palynology for concentrating pollen from sediment samples. researchgate.net This is particularly useful for samples with low pollen abundance, where separating the pollen grains from the much larger volume of mineral sediment is a critical preparatory step for analysis. researchgate.net The low viscosity of LST solutions is an advantage, as it allows for faster and more efficient separations compared to other water-based heavy liquids like sodium polytungstate (SPT). polytungstate.co.uk
Addressing Toxicity and Safety Concerns in Comparison to Traditional Organic Heavy Liquids
The development of polytungstate-based heavy liquids, including this compound solutions, was driven by the need for safer alternatives to traditional organic heavy liquids. wikipedia.org Organic compounds like bromoform (B151600) and tetrabromoethane (TBE) are highly toxic and pose significant health risks. nerc.ac.ukchem.com.aulstheavyliquid.com.au They are known to cause eye, skin, and respiratory irritation, as well as damage to the liver and kidneys. nerc.ac.uk Bromoform is also a suspected carcinogen. nerc.ac.ukchem.com.aulstheavyliquid.com.au Due to their volatility, these organic liquids must be handled in fume hoods with specialized protective equipment. nerc.ac.ukchem.com.au
In contrast, lithium polytungstate is non-toxic and non-volatile, producing no noxious fumes under normal use. nerc.ac.ukchem.com.au This allows it to be used in open laboratory environments without the need for forced extraction, requiring only standard safety precautions such as gloves and eye protection. wikipedia.orgnerc.ac.uk This significant improvement in safety profile makes LST a preferred choice for modern material separation tasks. nerc.ac.uknerc.ac.uk
| Feature | Lithium Polytungstate (LST) | Traditional Organic Heavy Liquids (e.g., Bromoform, TBE) | Source |
|---|---|---|---|
| Toxicity | Non-toxic | Toxic; can cause liver and kidney damage; suspected carcinogen | nerc.ac.ukchem.com.aulstheavyliquid.com.au |
| Volatility / Fumes | Non-volatile; no noxious fumes | Volatile; requires use in a fume hood | nerc.ac.ukchem.com.au |
| Handling Requirements | Standard laboratory safety (gloves, eye protection) | Fume hood, specialized personal protective equipment | wikipedia.orgnerc.ac.uk |
| Recyclability | >99% recoverable through evaporation of water | More complex and hazardous to recycle | nerc.ac.ukchem.com.au |
Q & A
Q. What are the established methods for synthesizing lithium tungstate (Li₂WO₄) in laboratory settings?
this compound is typically synthesized via sol-gel methods or solid-state reactions. For sol-gel synthesis, stoichiometric amounts of lithium acetate and ammonium tungstate are dissolved in a chelating agent (e.g., glycolic acid) to form a homogeneous precursor, followed by calcination at 600–800°C to achieve crystallinity . Solid-state reactions involve heating lithium carbonate (Li₂CO₃) and tungsten trioxide (WO₃) at high temperatures (800–1000°C) under controlled atmospheres . Characterization via XRD and SEM is critical to confirm phase purity and morphology.
Q. How can researchers characterize the thermal stability and decomposition pathways of this compound?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to study thermal stability. Li₂WO₄ decomposes in stages: at 500–800°C, hydrogen reduction yields tungsten bronze (LiₓWO₃), while heating above 600°C produces WO₂ and eventually metallic tungsten (β-W) . Parallel experiments using in-situ XRD can track phase transitions during heating .
Q. What experimental protocols are recommended for measuring this compound’s solubility and stability in aqueous and non-aqueous solvents?
Solubility is determined via gravimetric analysis: dissolve Li₂WO₄ in water or ethanol under reflux, filter undissolved residues, and evaporate the solvent to calculate saturation limits. Stability in acidic media is assessed by monitoring WO₄²⁻ ion release via ICP-MS after immersion in HNO₃ or H₂SO₄ solutions .
Advanced Research Questions
Q. How does this compound enhance the electrochemical performance of lithium-ion battery cathodes?
Li₂WO₄ coatings (1–2 wt%) on lithium-rich cathodes (e.g., Li₁.₂Mn₀.₅₂Ni₀.₁₃Co₀.₁₃O₂) reduce interfacial resistance and suppress transition-metal dissolution. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) reveal improved Li⁺ diffusion coefficients (~10⁻¹⁴ cm²/s) and higher capacity retention (95% after 100 cycles) . The mechanism involves WO₄²⁻ acting as a stabilizer for oxygen lattices .
Q. What structural discrepancies exist between scheelite- and wolframite-type this compound derivatives, and how are they resolved?
Scheelite-type LiYbMo₂O₈ exhibits cationic disorder (Yb³⁺/Li⁺), while wolframite-type β-LiYbW₂O₈ shows ordered cation arrangements. Neutron diffraction and Raman spectroscopy differentiate these phases by analyzing W/Mo-O bond lengths and vibrational modes (e.g., ~880 cm⁻¹ for W-O stretching) .
Q. How can researchers optimize this compound’s thermal expansion coefficient (CTE) for high-temperature applications?
CTE anisotropy is measured via dilatometry: Li₂WO₄ single crystals exhibit CTE values of 29.5 × 10⁻⁶/K (a-axis) and 12.8 × 10⁻⁶/K (c-axis). Composite materials (e.g., Li₂WO₄/Al₂O₃) reduce CTE mismatch in solid electrolytes, tested via thermal cycling (25–800°C) .
Q. What methodologies are suitable for comparative studies of this compound with other tungstates (e.g., zinc or cadmium tungstate)?
Pair Li₂WO₄ with ZnWO₄ or CdWO₄ in controlled experiments:
Q. How should researchers address contradictions in reported catalytic activity data for this compound?
Discrepancies arise from variations in surface area, crystallite size, and defect density. Standardize testing by:
Q. What in-situ techniques are effective for studying this compound’s pseudocapacitive behavior in flexible batteries?
In-situ Raman spectroscopy and operando XRD track structural changes during Li⁺ insertion in tungstate/MXene composites. For example, Li₂WO₄ fibers show a 92% capacity retention after 5,000 bending cycles due to stabilized W-O-W networks .
Q. How can density functional theory (DFT) elucidate cation substitution effects in this compound derivatives?
DFT simulations (e.g., VASP) model substitution of W⁶⁺ with Mo⁶⁺ or Ti⁴⁺, predicting bandgap shifts (e.g., Li₂MoO₄: 4.1 eV vs. Li₂WO₄: 4.5 eV) and Li⁺ migration barriers. Validate with XPS and UV-vis spectroscopy .
Methodological Guidelines
- Data Reproducibility : Archive synthesis parameters (e.g., calcination ramp rates, precursor molar ratios) and raw characterization data (XRD patterns, EIS Nyquist plots) in open-access repositories .
- Conflict Resolution : Use multimodal characterization (XRD, TEM, EELS) to reconcile structural or electrochemical discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
